5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile

Description

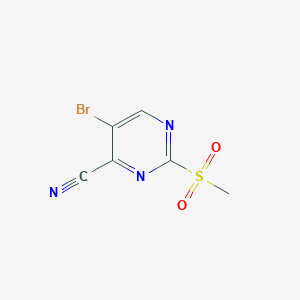

5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound featuring a pyrimidine core substituted with a bromine atom at the 5-position, a methylsulfonyl group at the 2-position, and a carbonitrile group at the 4-position. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions in synthetic chemistry . The methylsulfonyl group (-SO₂CH₃) contributes to polar interactions and stability, while the carbonitrile (-CN) group serves as an electron-withdrawing moiety, influencing electronic distribution and reactivity . This compound is utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules .

Properties

IUPAC Name |

5-bromo-2-methylsulfonylpyrimidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O2S/c1-13(11,12)6-9-3-4(7)5(2-8)10-6/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFDKYSVUXQWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=N1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile typically involves the reaction of 5-bromo-2-chloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile with analogous compounds:

Table 1: Structural and Functional Comparisons

*Calculated based on substituent contributions.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The methylsulfonyl group in this compound increases electrophilicity at the 2-position compared to 5-Bromo-2-chloropyrimidin-4-amine, making it more reactive in nucleophilic substitutions .

- Replacing -CN with -COOCH₃ (as in the methyl ester derivative) reduces electron withdrawal, altering reactivity toward hydrolysis .

Chalcone derivatives with methylsulfonyl groups show higher analgesic potency than anti-inflammatory effects, a trend that may extend to pyrimidine analogs .

Physical Properties :

- The polar methylsulfonyl and carbonitrile groups enhance solubility in polar solvents (e.g., DMSO, acetonitrile) compared to lipophilic analogs like 5-Bromo-4-(4-methylphenyl)pyrimidine .

Biological Activity

5-Bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile is a compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C7H7BrN2O2S

- Molecular Weight : 251.11 g/mol

Structural Features

The compound features a pyrimidine ring substituted with a bromine atom and a methylsulfonyl group, which are critical for its biological activity. The carbonitrile group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that it may function as an inhibitor of specific enzymes involved in cellular processes, such as:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which is significant in cancer therapy.

- Anti-inflammatory Activity : It may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness has been evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results against resistant strains of bacteria.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 32 | Moderate |

| S. aureus | 16 | Strong |

| P. aeruginosa | 64 | Weak |

Case Study 1: Anticancer Activity

A study conducted by researchers evaluated the anticancer potential of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound was administered to rodents subjected to carrageenan-induced paw edema. The results showed a significant reduction in edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Research Findings

Recent research highlights the importance of this compound in drug development:

- Selectivity and Potency : The compound displays selective inhibition against certain targets, making it a candidate for further development in therapeutic applications.

- Safety Profile : Toxicological studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects, supporting its potential use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.